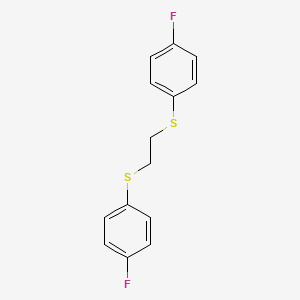

1,2-Bis((4-fluorophenyl)thio)ethane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12F2S2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)sulfanylethylsulfanyl]benzene |

InChI |

InChI=1S/C14H12F2S2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 |

InChI Key |

PGCLNDGNJYYXIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)SCCSC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1,2 Bis 4 Fluorophenyl Thio Ethane

Established Synthetic Routes to 1,2-Bis((4-fluorophenyl)thio)ethane

The synthesis of this compound is primarily achieved through the formation of carbon-sulfur bonds. The most common strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org

Nucleophilic Substitution Reactions in this compound Synthesis

A primary and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction, typically following an SN2 mechanism. masterorganicchemistry.com This approach involves the reaction of a thiolate nucleophile with a suitable alkyl halide electrophile.

The key steps in this synthesis are:

Generation of the Nucleophile : The reaction begins with the deprotonation of 4-fluorothiophenol (B130044) using a base to form the highly nucleophilic 4-fluorothiophenolate anion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). masterorganicchemistry.comgoogle.com

Substitution Reaction : The generated 4-fluorothiophenolate anion then reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). The thiolate attacks one of the electrophilic carbon atoms of the dihaloethane, displacing a halide ion and forming a C-S bond. This process is repeated on the second carbon atom to yield the final this compound product. chemguide.co.uk

This method is analogous to the Williamson ether synthesis and is a fundamental technique for creating thioethers. masterorganicchemistry.com

Coupling Reactions and Thioether Formation Strategies

Metal-catalyzed cross-coupling reactions provide an alternative and powerful strategy for the formation of the aryl thioether bonds in this compound. These methods are particularly useful and can offer high yields and selectivity. researchgate.net

Common strategies include:

Palladium-Catalyzed Coupling : Palladium complexes, often in combination with phosphine (B1218219) ligands, are effective catalysts for C-S bond formation. google.com In this context, 4-fluorothiophenol can be coupled with 1,2-dihaloethane in the presence of a palladium catalyst and a base.

Copper-Catalyzed Coupling : Copper-based catalysts are also widely used for C-S cross-coupling reactions and are often more cost-effective than palladium. organic-chemistry.org For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the formation of thioethers from thiols and alcohols. rsc.org A similar system could be adapted for the reaction between 4-fluorothiophenol and 1,2-ethanediol (B42446) or its derivatives.

These coupling reactions often require specific ligands and reaction conditions to achieve optimal results, but they represent a versatile approach to thioether synthesis. researchgate.net

Precursor Design and Synthesis for this compound (e.g., 2-(4-Fluorophenyl)ethane-1-thiol)

The synthesis of this compound relies on readily accessible precursors. The primary starting materials are 4-fluorothiophenol and a 1,2-disubstituted ethane (B1197151) derivative that can act as an electrophile.

4-Fluorothiophenol : This is a key commercially available starting material.

1,2-Dihaloethanes : Compounds like 1,2-dibromoethane and 1,2-dichloroethane are common, inexpensive electrophiles for this type of synthesis. chemguide.co.uk

An alternative, though more complex, synthetic design could involve precursors like 2-(4-Fluorophenyl)ethane-1-thiol . nih.gov While the direct synthesis of this specific thiol is not widely documented, a plausible route can be adapted from the synthesis of analogous compounds like 2-(4-chlorophenyl)ethanethiol. prepchem.com This proposed synthesis would involve:

Starting with 2-(4-fluorophenyl)ethanol.

Reaction with thiourea (B124793) and a strong acid like hydrobromic acid.

Subsequent hydrolysis of the intermediate isothiouronium salt with a strong base (e.g., NaOH) to yield the desired 2-(4-fluorophenyl)ethane-1-thiol. prepchem.com

This thiol could then be reacted with a suitable 4-fluorophenyl electrophile to form one of the thioether linkages.

Reaction Optimization and Catalytic Enhancements in this compound Synthesis

To improve the efficiency, yield, and selectivity of the synthesis of this compound, significant research has focused on reaction optimization and the use of catalysts.

Investigations into Organic and Organometallic Catalysis for Thioether Linkage Formation

The formation of the thioether bond can be significantly enhanced by catalysis. Both organometallic and organic catalysts have been explored for similar transformations.

Organometallic Catalysts : Transition metals are at the forefront of catalytic C-S bond formation. Palladium and copper are the most common, but nickel and rhodium-based catalysts have also been employed for thioether synthesis. google.comorganic-chemistry.org These catalysts typically lower the activation energy for the reaction, allowing for milder conditions and improved functional group tolerance. For example, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used in Suzuki-type cross-coupling reactions to form C-S bonds. google.comchemicalbook.com

Organic Catalysts : While less common for direct thioetherification, organocatalysts can be used in related reactions. For instance, photoactive Lewis bases have been used to catalyze thiol-ene reactions under visible light, representing a metal-free alternative for forming C-S bonds. organic-chemistry.org

The table below summarizes potential catalysts for this synthesis.

| Catalyst Type | Specific Example | Potential Application in Synthesis | Reference |

| Palladium Catalyst | Pd(PPh₃)₄ | Coupling of 4-fluorothiophenol with 1,2-dihaloethane | google.com |

| Copper Catalyst | Cu(OTf)₂ | Coupling of 4-fluorothiophenol with 1,2-ethanediol derivatives | rsc.org |

| Nickel Catalyst | NiCl₂(dppp) | Cross-coupling of arylthiosilanes with alkyl halides | organic-chemistry.org |

| Rhodium Catalyst | [Rh(cod)Cl]₂ | Hydrothiolation of dienes (by analogy) | organic-chemistry.org |

Click on the headers to sort the table.

Solvent Effects and Reaction Condition Modulations for Improved Yield and Selectivity

The choice of solvent and other reaction conditions plays a critical role in the outcome of the synthesis.

Solvent Effects : For nucleophilic substitution reactions, the solvent choice is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred because they can solvate the cation of the base while leaving the thiolate nucleophile relatively free and highly reactive. google.comchemguide.co.uk In some cases, a mixture of solvents like ethanol (B145695) and water is used to ensure all reactants are dissolved. chemguide.co.uk Studies on related compounds have shown that reaction rates can be significantly faster in more polar solvents like methanol (B129727) compared to nonpolar solvents like n-hexane. nih.gov

Base and Temperature : The choice of base and reaction temperature are also key parameters. Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the thiol, while weaker bases like potassium carbonate may require higher temperatures or longer reaction times. masterorganicchemistry.comgoogle.com Heating under reflux is a common technique to drive the reaction to completion. chemguide.co.uk

Stoichiometry : Optimizing the stoichiometry of the reactants is essential to avoid side reactions and excess unreacted starting materials, which can complicate purification. acsgcipr.org

The table below outlines the impact of various reaction conditions.

| Parameter | Condition | Effect on Reaction | Reference |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of thiolate, increasing reaction rate. | google.com |

| Solvent | Protic (e.g., Ethanol/Water) | Good for dissolving all reactants, facilitating the reaction. | chemguide.co.uk |

| Base | Strong (e.g., NaH) | Ensures complete and rapid formation of the thiolate nucleophile. | masterorganicchemistry.com |

| Base | Weaker (e.g., K₂CO₃) | Effective, but may require more forcing conditions (e.g., higher heat). | google.com |

| Temperature | Heating under Reflux | Increases reaction rate and helps drive the reaction to completion. | chemguide.co.uk |

Click on the headers to sort the table.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a scaffold for the development of a variety of derivatives and analogues. These modifications are primarily aimed at introducing new physicochemical properties or biological activities. Derivatization strategies often focus on the synthesis of chiral variants and the extension of the synthetic methodology to include other fluorinated phenylthioethane systems.

Synthesis of Chiral Derivatives of this compound

The introduction of chirality into the this compound molecule can be achieved through several synthetic approaches. These methods primarily involve either the use of a chiral starting material or the application of asymmetric catalysis to control the stereochemical outcome of the reaction.

One potential strategy for the synthesis of chiral derivatives involves the reaction of 4-fluorothiophenol with a chiral 1,2-dihaloethane, such as (R)- or (S)-1,2-dichloropropane or -butane. This approach would yield a chiral dithioether with stereocenters on the ethane bridge. The nucleophilic substitution reaction would proceed with inversion of configuration at the chiral centers of the dihaloalkane.

Alternatively, asymmetric synthesis can be employed to create chiral centers. This can be accomplished through the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. While specific examples for the asymmetric synthesis of this compound are not extensively documented, general methods for the asymmetric synthesis of chiral thioethers can be adapted. For instance, the use of chiral ligands in metal-catalyzed cross-coupling reactions of thiols with electrophiles has been shown to be effective in producing chiral sulfides with high enantiomeric excess.

Another approach involves the kinetic resolution of a racemic mixture of a chiral derivative. This can be achieved using chiral resolving agents or through enzyme-catalyzed reactions that selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer.

The synthesis of chiral ligands for asymmetric catalysis is a well-established field, and various chiral dithioether ligands have been prepared and used in a range of catalytic transformations. These synthetic strategies often start from readily available chiral precursors, such as tartaric acid, and involve multiple steps to construct the desired chiral scaffold.

Table 1: Strategies for the Synthesis of Chiral Derivatives of this compound

| Strategy | Description | Key Reactants/Reagents | Potential Products |

| Chiral Pool Synthesis | Utilization of a chiral starting material to introduce chirality. | 4-Fluorothiophenol, Chiral 1,2-dihaloalkanes (e.g., (R)-1,2-dichloropropane) | Chiral 1,2-bis((4-fluorophenyl)thio)alkanes |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the reaction. | 4-Fluorothiophenol, 1,2-Dihaloethane, Chiral metal-ligand complex | Enantiomerically enriched this compound |

| Kinetic Resolution | Separation of a racemic mixture by selective reaction of one enantiomer. | Racemic chiral derivative, Chiral resolving agent or enzyme | Enantiomerically pure chiral derivatives |

Extension to Other Fluorinated Phenylthioethane Systems

The synthetic methodologies developed for this compound can be extended to prepare a wide range of other fluorinated phenylthioethane systems. This allows for a systematic investigation of the structure-activity relationships by varying the position and number of fluorine substituents on the phenyl rings.

The general synthetic approach involves the nucleophilic substitution reaction between a substituted thiophenol and a dihaloalkane. By using different fluorinated thiophenols, a variety of analogues can be accessed. For example, the use of 2-fluorothiophenol (B1332064) or 3-fluorothiophenol (B1676560) would yield the corresponding ortho- and meta-substituted isomers. Similarly, di-, tri-, or even perfluorinated thiophenols can be employed to synthesize highly fluorinated analogues.

The reactivity of the thiophenol and the dihaloalkane can be influenced by the electronic effects of the fluorine substituents. The strongly electron-withdrawing nature of fluorine can affect the nucleophilicity of the thiophenol and the electrophilicity of the reaction partner. Therefore, reaction conditions such as temperature, solvent, and base may need to be optimized for each specific analogue.

Furthermore, the length of the alkane chain can be varied by using different dihaloalkanes, such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane, to produce bis(fluorophenylthio)propane or -butane derivatives, respectively. This modularity in the synthetic approach provides access to a large library of fluorinated phenylthioalkane compounds for further investigation.

Table 2: Synthesis of Other Fluorinated Phenylthioethane Systems

| Fluorinated Thiophenol | Dihaloalkane | Product |

| 2-Fluorothiophenol | 1,2-Dichloroethane | 1,2-Bis((2-fluorophenyl)thio)ethane |

| 3-Fluorothiophenol | 1,2-Dichloroethane | 1,2-Bis((3-fluorophenyl)thio)ethane |

| 2,4-Difluorothiophenol | 1,2-Dichloroethane | 1,2-Bis((2,4-difluorophenyl)thio)ethane |

| Pentafluorothiophenol | 1,2-Dichloroethane | 1,2-Bis((pentafluorophenyl)thio)ethane |

| 4-Fluorothiophenol | 1,3-Dibromopropane | 1,3-Bis((4-fluorophenyl)thio)propane |

Coordination Chemistry of 1,2 Bis 4 Fluorophenyl Thio Ethane As a Ligand

Electronic and Magnetic Properties of Metal Complexes

While extensive research exists on related compounds, such as those with diamine functionalities or different aryl substituents, no studies were found that specifically address the coordination chemistry of 1,2-Bis((4-fluorophenyl)thio)ethane. The searches encompassed a wide range of chemical and materials science databases, yet no articles pertaining to the synthesis, isolation, or analysis of its metal complexes were identified.

This lack of available data prevents a scientifically accurate and informative discussion on the ligand's potential denticity, chelation modes, and the resulting coordination geometries of its complexes. Consequently, any analysis of the electronic and magnetic properties of such hypothetical complexes would be purely speculative.

Until such research is conducted and published, a detailed article on the coordination chemistry of this compound cannot be generated.

Influence of this compound Ligand on Metal Oxidation States and Spin States

The this compound ligand, being a neutral thioether, is classified as a soft ligand. This characteristic makes it particularly adept at coordinating with soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). The thioether sulfur atoms are weak σ-donors and modest π-acceptors, a property that generally leads to the stabilization of lower oxidation states of metal ions. For instance, in complexes with copper, this ligand would be expected to favor the Cu(I) oxidation state.

The ligand field strength of thioethers is typically weak to intermediate. Consequently, for transition metals with variable spin states, such as iron(II), coordination with this compound is likely to result in high-spin complexes. The energy of the ligand field splitting (Δ) induced by the two sulfur donors is generally not sufficient to overcome the spin-pairing energy. The electron-withdrawing nature of the 4-fluorophenyl groups can slightly modulate the electron density on the sulfur atoms, potentially having a minor electronic influence on the metal center, but it is not expected to be significant enough to induce a spin-state crossover in most cases.

Table 1: Predicted Spin States for Metal Complexes with this compound

| Metal Ion | d-Electron Count | Predicted Spin State | Rationale |

| Fe(II) | d⁶ | High-spin | Thioether ligands typically induce a weak ligand field. |

| Co(II) | d⁷ | High-spin | Similar to Fe(II), a high-spin configuration is expected. |

| Ni(II) | d⁸ | High-spin (octahedral) | In an octahedral geometry, Ni(II) with thioether ligands is generally high-spin. |

| Cu(II) | d⁹ | Not applicable | Only one unpaired electron. |

Spectroscopic Signatures Related to Electronic Structure (e.g., UV-Vis, NIR)

The electronic absorption spectra of coordination complexes containing this compound are anticipated to exhibit several characteristic features. In the ultraviolet (UV) region, intense absorptions are expected due to π-π* transitions within the fluorophenyl aromatic rings. These are typically observed below 300 nm.

Charge transfer bands are also a key feature. Ligand-to-metal charge transfer (LMCT) bands, arising from the excitation of an electron from the sulfur lone pairs to the d-orbitals of the metal, are expected in the UV-Vis region. The energy of these transitions will be dependent on the specific metal ion and its oxidation state. For complexes with easily oxidizable metal ions, metal-to-ligand charge transfer (MLCT) bands may also be observed.

In the case of d-d transitions for transition metal complexes, these are generally weak and appear in the visible or near-infrared (NIR) region. The exact positions of these bands are dictated by the ligand field splitting energy. For instance, in a hypothetical octahedral Ni(II) complex, several spin-allowed d-d transitions would be expected in the visible and NIR regions. The presence of the fluorophenyl groups is unlikely to significantly alter the positions of these d-d bands, which are primarily influenced by the immediate coordination sphere of the metal ion.

Table 2: Anticipated Electronic Transitions for a Hypothetical [M(this compound)₂]ⁿ⁺ Complex

| Transition Type | Wavelength Region | Description |

| π-π* | < 300 nm | Intra-ligand transitions within the fluorophenyl rings. |

| LMCT (S → M) | 300 - 500 nm | Ligand-to-metal charge transfer from sulfur to the metal center. |

| d-d | 400 - 1000 nm | Weak absorptions due to transitions between d-orbitals of the metal ion. |

Supramolecular Assembly and Metal-Organic Frameworks Incorporating this compound

The flexible and bidentate nature of this compound makes it an excellent candidate for the construction of supramolecular structures and metal-organic frameworks (MOFs). The ability of the thioether groups to bridge metal centers is a key feature in the formation of extended networks.

Design and Synthesis of Metallomacrocycles and Coordination Polymers

The synthesis of metallomacrocycles and coordination polymers with this ligand can be achieved through self-assembly processes, where the ligand and a metal salt are combined in an appropriate solvent. The final structure is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the nature of the counter-anion, and the solvent used.

For example, the reaction of this compound with a metal ion that favors a square planar geometry, such as Pd(II) or Pt(II), in a 1:1 molar ratio could lead to the formation of a dinuclear metallomacrocycle. In this arrangement, two ligands would bridge two metal centers. Alternatively, using a metal ion with a tetrahedral or octahedral coordination preference could result in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The flexibility of the ethane (B1197151) linker allows the ligand to adapt to the geometric requirements of different metal ions and bridging modes.

Analysis of Intermolecular Interactions and Packing Arrangements in Solid-State Structures

The fluorine atoms on the phenyl rings are potential hydrogen bond acceptors, and they can interact with C-H groups from adjacent ligands or solvent molecules. Furthermore, the electron-rich aromatic rings can engage in π-π stacking, which can lead to the formation of layered or columnar structures. The interplay of these weak interactions, along with van der Waals forces, will ultimately determine the topology and dimensionality of the resulting solid-state assembly.

Catalytic Applications and Mechanistic Studies Involving 1,2 Bis 4 Fluorophenyl Thio Ethane Complexes

Homogeneous Catalysis with 1,2-Bis((4-fluorophenyl)thio)ethane Metal Complexes

In the realm of homogeneous catalysis, the ligand plays a pivotal role in dictating the outcome of a reaction. The bidentate nature of this compound allows it to form stable chelate complexes with a variety of transition metals. The presence of electron-withdrawing fluorine atoms on the phenyl rings is expected to influence the electronic properties of the sulfur donor atoms, thereby affecting the catalytic activity of the corresponding metal complex.

Exploration in Cross-Coupling Reactions and Organic Transformations

Thioether ligands have been shown to be effective in promoting various cross-coupling reactions. For instance, palladium complexes bearing thioether ancillary ligands have demonstrated significantly accelerated rates in the C-H alkenylation of heteroarenes. nih.gov This rate enhancement is attributed to a change in the reaction mechanism from a neutral to a more reactive cationic pathway upon coordination of the thioether ligand. nih.gov It is plausible that palladium complexes of this compound could exhibit similar or enhanced activity in such transformations. The electron-withdrawing nature of the 4-fluorophenyl groups might further modulate the electron density at the metal center, potentially influencing the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

The versatility of thioether ligands extends to other organic transformations as well. Ruthenium(II) complexes with thioether-functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed in the direct β-alkylation of secondary alcohols with primary alcohols. researchgate.net This suggests that ruthenium complexes of this compound could also be active in various dehydrogenative coupling and transfer hydrogenation reactions.

To illustrate the potential of thioether ligands in cross-coupling reactions, the following table summarizes representative data for the palladium-catalyzed C-H alkenylation of 2-substituted furans with an acrylate, showcasing the effect of a thioether ligand compared to a ligandless system.

| Entry | Ligand | Time (h) | Conversion (%) |

| 1 | None | 24 | 15 |

| 2 | Di(tert-butyl)sulfoxide | 2 | >95 |

This table is illustrative and based on data for related thioether ligands to demonstrate their potential efficacy.

Enantioselective Catalysis Using Chiral this compound Derivatives

The development of chiral ligands is paramount for asymmetric catalysis. While there is no specific literature on chiral derivatives of this compound, the synthesis of chiral C2-symmetric bis-sulfoxides from related 1,2-bis(sulfinyl)ethanes has been reported, and these have been used as organocatalysts. This indicates a viable pathway to chiral analogues. By introducing chirality into the backbone or at the sulfur atoms of this compound, it is conceivable to create ligands for enantioselective catalysis.

Rhodium(I) complexes with hemilabile thioether-functionalized NHC ligands have been utilized in [2+2+2] cycloaddition reactions, where the thioether's ability to reversibly coordinate to the metal center plays a crucial role in the catalytic cycle. nih.gov A chiral version of this compound could potentially be employed in similar cycloadditions or other asymmetric transformations, where the hemilabile nature of the thioether groups could be exploited to open coordination sites at key moments in the catalytic cycle, thereby influencing enantioselectivity.

The following table presents hypothetical data for an asymmetric reaction catalyzed by a chiral thioether ligand, demonstrating the potential for high enantioselectivity.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Thioether-Metal Complex | 95 | 98 |

This table is a hypothetical representation of the expected performance of a chiral this compound derivative in asymmetric catalysis.

Heterogeneous Catalysis and Surface Interactions

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. Immobilizing homogeneous catalysts onto solid supports combines the high selectivity of the former with the practical benefits of the latter.

Immobilization Strategies for this compound Complexes on Solid Supports

Metal complexes of this compound could be immobilized on various solid supports, such as silica (B1680970), alumina, or polymers. youtube.com Covalent attachment is a common strategy, where the ligand is functionalized with a reactive group that can form a bond with the support material. For instance, a hydroxyl or amino group could be introduced onto one of the phenyl rings of the ligand, allowing for its grafting onto a silica surface.

Another approach is non-covalent immobilization, which relies on physisorption, ion-exchange, or encapsulation of the complex within the pores of a support material like a zeolite or a metal-organic framework (MOF). The choice of immobilization strategy would depend on the specific application and the desired stability of the supported catalyst.

Performance Evaluation in Supported Catalytic Systems

Once immobilized, the performance of the this compound metal complex would need to be evaluated in a supported catalytic system. Key parameters to assess include catalytic activity, selectivity, and stability over multiple reaction cycles. The nature of the support can significantly influence the catalyst's performance by affecting the accessibility of the active sites and the local concentration of reactants.

For example, a rhodium complex of immobilized this compound could be tested in the hydrogenation of alkenes. The activity and selectivity of the supported catalyst would be compared to its homogeneous counterpart to determine the effect of immobilization. Leaching of the metal complex from the support would also be a critical factor to investigate to ensure the long-term viability of the heterogeneous catalyst.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. For metal complexes of this compound, mechanistic studies would likely focus on the role of the thioether ligand in the catalytic cycle.

The hemilabile nature of thioether ligands is a key aspect to consider. nih.gov The sulfur atoms can reversibly dissociate from the metal center, creating a vacant coordination site that allows for substrate binding and activation. This "on-off" coordination can facilitate key steps in the catalytic cycle, such as oxidative addition or migratory insertion. The electron-withdrawing fluorine atoms in this compound would likely influence the strength of the metal-sulfur bond and thus the hemilabile behavior of the ligand.

Computational and Theoretical Investigations of 1,2 Bis 4 Fluorophenyl Thio Ethane

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Analysis of Ground State Geometries

The molecule consists of a central ethane (B1197151) bridge (-CH2-CH2-) connecting two sulfur atoms, each of which is bonded to a 4-fluorophenyl group. The geometry around the sulfur atoms is expected to be bent, consistent with VSEPR theory for atoms with two bonding pairs and two lone pairs of electrons. The C-S-C bond angles would therefore be anticipated to be in the range of 100-105 degrees. The bond lengths within the 4-fluorophenyl rings are predicted to be typical for aromatic systems, with C-C distances around 1.39 Å and C-H distances of approximately 1.08 Å. The C-F bond length is expected to be in the region of 1.35 Å. The C-S bond connecting the aromatic ring to the sulfur atom would likely be shorter than the S-CH2 bond due to the sp2 hybridization of the aromatic carbon.

| Parameter | Predicted Value |

| C-S-C Bond Angle | 100-105° |

| Aromatic C-C Bond Length | ~1.39 Å |

| Aromatic C-H Bond Length | ~1.08 Å |

| C-F Bond Length | ~1.35 Å |

| Aromatic C-S Bond Length | Shorter than S-CH2 |

| S-CH2 Bond Length | Longer than Aromatic C-S |

Conformational Landscapes and Rotational Barriers around the Ethane Bridge

The conformational flexibility of 1,2-Bis((4-fluorophenyl)thio)ethane is primarily dictated by the rotation around the central C-C bond of the ethane bridge. This rotation gives rise to different spatial arrangements of the two (4-fluorophenyl)thio groups, known as conformers. The two most significant conformers are the anti and gauche forms.

In the anti conformation, the two (4-fluorophenyl)thio groups are positioned on opposite sides of the C-C bond, resulting in a staggered arrangement that minimizes steric hindrance. This is generally the most stable and lowest energy conformation. In the gauche conformation, the two groups are adjacent to each other, leading to increased steric repulsion and a higher energy state.

The energy difference between these conformers and the energy required to rotate from one to another is known as the rotational barrier. Computational methods can model this process by systematically changing the dihedral angle of the S-C-C-S backbone and calculating the corresponding energy at each step. This analysis would reveal the energy profile of the rotation, identifying the energy minima corresponding to the stable conformers and the energy maxima representing the transition states between them. The magnitude of these rotational barriers provides insight into the molecule's flexibility at different temperatures.

| Conformer | Description | Relative Energy |

| Anti | (4-fluorophenyl)thio groups are on opposite sides of the C-C bond. | Lowest (most stable) |

| Gauche | (4-fluorophenyl)thio groups are adjacent to each other. | Higher than anti |

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms due to the presence of their lone pair electrons. The electron-rich aromatic rings would also contribute to the HOMO. The LUMO, on the other hand, would likely be distributed over the aromatic rings, particularly influenced by the electronegative fluorine atoms.

The charge distribution within the molecule can be calculated to identify regions of high or low electron density. The sulfur atoms are expected to have a partial negative charge, making them nucleophilic centers. The fluorine atoms, being highly electronegative, will draw electron density towards themselves, creating a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon atom of the phenyl ring.

| Orbital/Property | Predicted Location/Characteristic |

| HOMO | Primarily localized on sulfur atoms and aromatic rings. |

| LUMO | Distributed over the aromatic rings. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Charge Distribution | Partial negative charge on sulfur and fluorine atoms. |

Electrostatic Potential Mapping and Reactivity Preferences

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show negative potential around the sulfur and fluorine atoms. The areas around the sulfur atoms, with their lone pairs, would be particularly strong sites for interaction with electrophiles. The hydrogen atoms of the ethane bridge and the aromatic rings would likely exhibit a positive potential. This mapping helps in predicting how the molecule will interact with other reagents and provides insights into its potential reaction pathways. For instance, the nucleophilic sulfur atoms suggest that the molecule could react with electrophiles such as alkyl halides.

Influence of Fluorine Substituents on Electronic Properties

The presence of fluorine atoms on the phenyl rings has a significant impact on the electronic properties of this compound. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, by extension, from the sulfur atoms.

This electron withdrawal has several consequences:

Stabilization of the HOMO: The inductive effect of fluorine lowers the energy of the HOMO, making the molecule less prone to oxidation compared to its non-fluorinated counterpart.

Increased Acidity of Aromatic Protons: The electron-withdrawing nature of fluorine makes the aromatic C-H bonds more polarized, potentially increasing the acidity of the ring protons.

The incorporation of fluorine can also enhance the metabolic stability of the molecule, a property often sought in the development of pharmaceuticals and agrochemicals.

Theoretical Modeling of Spectroscopic Properties

Theoretical modeling is instrumental in predicting and interpreting spectroscopic data, offering insights into molecular structure and bonding.

Mechanistic Computational Studies

Computational studies are crucial for understanding the dynamics of chemical reactions and molecular interactions at an atomic level.

Advanced Spectroscopic Characterization of 1,2 Bis 4 Fluorophenyl Thio Ethane

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. For 1,2-Bis((4-fluorophenyl)thio)ethane, these methods would confirm the presence of its key structural motifs: the aromatic rings, the thioether linkages, and the ethane (B1197151) bridge.

In the Infrared (IR) spectrum , the C-S stretching vibrations are characteristic of thioethers and typically appear in the fingerprint region. For aryl thioethers, these vibrations are expected in the 710-620 cm⁻¹ range. researchgate.net The spectrum would also be dominated by bands corresponding to the 4-fluorophenyl groups. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethane bridge would be observed in the 3000-2850 cm⁻¹ region. libretexts.orgpressbooks.pub

Raman spectroscopy provides complementary information. While C-S stretching bands are often weak in the IR spectrum, they can produce more intense signals in the Raman spectrum, typically between 600 and 750 cm⁻¹. royalholloway.ac.ukacs.org This makes Raman spectroscopy particularly useful for studying the thioether linkages. royalholloway.ac.uk The symmetric nature of the molecule might lead to certain vibrational modes being Raman active and IR inactive (or vice versa), providing further structural insights.

Furthermore, vibrational spectroscopy can be used to study conformational isomers (rotamers), which arise from rotation around the C-C and C-S single bonds. Different conformers would likely have distinct, albeit similar, vibrational spectra. By analyzing the spectra at different temperatures, it may be possible to identify the presence of multiple conformers and potentially determine their relative energies.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| C-F | Stretching | 1250 - 1100 | IR (Strong) |

| Aryl C-S | Stretching | 710 - 620 | Raman, IR |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂F₂S₂), the calculated monoisotopic mass is 282.0348 g/mol . HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), unequivocally verifying the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to elucidate the fragmentation pathways, providing confirmation of the molecule's structure. The fragmentation of thioethers is well-characterized and often involves cleavage of the bonds adjacent to the sulfur atom. miamioh.eduyoutube.com For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Homolytic cleavage of the C-S bond is a common pathway for thioethers. youtube.com This could lead to the formation of a 4-fluorophenylthio radical (•SC₆H₄F) and a corresponding cation [CH₂CH₂SC₆H₄F]⁺.

Cleavage of the Ethane Bridge: Fragmentation could occur at the C-C bond of the ethane linker, leading to the formation of a [CH₂SC₆H₄F]⁺ ion.

Formation of a Thiophenium Ion: Cleavage of the bond between the sulfur and the aromatic ring could generate a stable 4-fluorophenyl cation [C₆H₄F]⁺ and a [CH₂CH₂SH]⁺ fragment, or a thiophenium ion through rearrangement.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangement reactions could also occur.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|---|

| [C₁₄H₁₂F₂S₂]⁺• | Molecular Ion | 282 | Electron Ionization |

| [C₈H₇FS₂]⁺ | [CH₂CH₂SC₆H₄F]⁺ | 186 | Alpha-cleavage at C-S bond |

| [C₇H₄FS]⁺ | [SC₆H₄F]⁺ | 141 | Cleavage of ethylene (B1197577) bridge |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H NMR: The proton NMR spectrum would be relatively simple and symmetric. The protons on the ethane bridge (-S-CH₂-CH₂-S-) are chemically equivalent and would appear as a sharp singlet. Based on data for similar thioether structures, this singlet is expected to appear in the range of 2.8-3.2 ppm. libretexts.orgresearchgate.net The protons on the two 4-fluorophenyl rings would produce a characteristic AA'BB' splitting pattern due to the fluorine atom. These aromatic protons would resonate in the typical aromatic region, approximately 7.0-7.5 ppm. The protons ortho to the fluorine would be coupled to the fluorine, as would the protons meta to the fluorine, leading to a complex but recognizable pattern.

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals in the aromatic region and one signal for the aliphatic carbons. The carbon atoms of the ethane bridge (-CH₂-) are equivalent and would appear as a single peak, likely in the 30-40 ppm range. researchgate.net For the aromatic carbons, the carbon atom directly bonded to the sulfur (C-S) would be downfield, while the carbon bonded to fluorine (C-F) would show a large one-bond C-F coupling constant. The other two aromatic carbons would also be distinguishable.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. wikipedia.org It provides a direct probe of the fluorine environment. researchgate.net A single resonance would be expected for the two equivalent fluorine atoms. The chemical shift of this peak would be sensitive to the electronic effects of the thioether group. For 4-fluorophenyl derivatives, the chemical shift is typically in the range of -110 to -120 ppm relative to CFCl₃. nih.govnih.govspectrabase.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Type | Predicted δ (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -CH₂-CH₂- | 2.8 - 3.2 | s |

| ¹H | Aromatic (ortho to S) | 7.2 - 7.5 | m (AA'BB' system) |

| ¹H | Aromatic (ortho to F) | 7.0 - 7.3 | m (AA'BB' system) |

| ¹³C | -CH₂-CH₂- | 30 - 40 | - |

| ¹³C | Aromatic (C-S) | 130 - 140 | - |

| ¹³C | Aromatic (C-C-S) | 130 - 135 | - |

| ¹³C | Aromatic (C-C-F) | 115 - 120 | d, J(C,F) ≈ 20-25 Hz |

| ¹³C | Aromatic (C-F) | 160 - 165 | d, ¹J(C,F) ≈ 240-250 Hz |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling within the aromatic AA'BB' system, helping to assign the ortho and meta protons relative to each other. No cross-peak would be expected for the singlet from the ethane bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the singlet ¹H signal of the ethane bridge to its corresponding ¹³C signal. It would also connect the aromatic protons to their respective carbon atoms, aiding in the assignment of the complex aromatic region in the ¹³C spectrum.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Polymorphic and Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (SS-NMR) probes the structure and dynamics in the solid phase. creative-biostructure.comosti.govexlibrisgroup.com This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), SS-NMR could distinguish between different crystalline forms of this compound. solidstatenmr.org.uk Atoms that are chemically equivalent in solution may become inequivalent in the solid state due to crystal packing effects, leading to a splitting of NMR signals. For example, if the two 4-fluorophenylthio moieties are not symmetrically related in the crystal lattice, the ¹³C and ¹⁹F spectra might show more signals than observed in solution.

SS-NMR can also be used to characterize amorphous forms of the compound, which lack long-range order. Amorphous materials typically give rise to broader NMR signals compared to their crystalline counterparts. Furthermore, relaxation time measurements in SS-NMR can provide insights into molecular dynamics in the solid state, such as the rotation of the phenyl rings or movements of the ethane chain.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. wikipedia.org It is a powerful technique for studying chiral molecules. youtube.com The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral derivative were to be synthesized, CD spectroscopy would be an essential tool for its stereochemical characterization. For example, introducing a substituent on one of the carbons of the ethane bridge, such as in 1,2-Bis((4-fluorophenyl)thio)propane, would create a chiral center. The two enantiomers of this chiral derivative would be expected to show mirror-image CD spectra.

The CD spectrum provides information about the three-dimensional arrangement of atoms, particularly the chromophores, in a chiral molecule. In a chiral derivative of this compound, the 4-fluorophenylthio groups would act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum would be dependent on the absolute configuration (R or S) at the chiral center. Theoretical calculations could be used to predict the CD spectrum for a given enantiomer, and by comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized molecule could be determined. This technique is also highly sensitive to conformational changes that alter the relative spatial orientation of the chromophores. nih.govnih.gov

Applications in Materials Science

Development as a Component in Polymer Synthesis

The structure of 1,2-Bis((4-fluorophenyl)thio)ethane makes it a candidate for use in polymer synthesis, both as a cross-linking agent and as a monomeric unit for creating advanced polythioethers.

In theory, this compound could serve as a cross-linking agent in the development of polymer networks. Cross-linking is a process that links polymer chains together, enhancing their mechanical strength, thermal stability, and chemical resistance. The two thioether groups in this compound could potentially be oxidized to sulfoxides or sulfones, which could then participate in reactions to form cross-links between polymer chains.

Polythioethers are a class of polymers that contain thioether linkages in their backbone. They are known for their high refractive index, good adhesion to various substrates, and excellent resistance to chemicals and solvents. Fluorinated polythioethers, in particular, are sought after for their enhanced thermal stability, hydrophobicity, and low dielectric constants. acs.orgmarmara.edu.tr

The synthesis of fluorinated poly(aryl thioether)s often involves the reaction of dithiols with activated aromatic dihalides. researchgate.net In this context, a derivative of this compound, specifically a dithiol version where the thioether linkages are replaced with thiol groups (HS-), could serve as a valuable monomer. The fluorinated phenyl rings would contribute to the desirable properties of the resulting fluorinated polythioether. Research into organocatalyzed routes for the synthesis of fluorinated poly(aryl thioethers) has shown that these polymers can be prepared under mild conditions, opening up possibilities for new materials with tailored properties. researchgate.net

Table 1: Potential Properties of Polythioethers Derived from a Dithiol Analog of this compound

| Property | Potential Advantage |

| High Refractive Index | Useful for optical applications such as lenses and coatings. |

| Chemical Resistance | Suitable for use in harsh chemical environments. |

| Thermal Stability | Can be used in high-temperature applications. |

| Hydrophobicity | Offers water-repellent properties for coatings and seals. |

| Low Dielectric Constant | Applicable in microelectronics as insulating materials. rsc.org |

Integration into Organic Electronic Materials

The electronic properties of this compound, arising from the interplay between the sulfur atoms and the fluorinated aromatic rings, suggest its potential for use in organic electronic devices.

Organic semiconductors are the active components in a variety of electronic devices. The performance of these materials is highly dependent on their ability to transport charge, which is influenced by their molecular structure and packing in the solid state. Thioether linkages have been investigated in the context of single-molecule junctions, where they can influence the electronic coupling to metal electrodes. acs.org

The presence of sulfur atoms with their lone pairs of electrons in this compound could facilitate charge transport. Furthermore, the fluorophenyl groups can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which is a critical factor in determining its semiconducting properties. The introduction of fluorine atoms into organic semiconductors is a common strategy to tune their electron-accepting (n-type) or electron-donating (p-type) character.

In both OLEDs and OPVs, the precise energy levels of the materials used are crucial for efficient device performance. Fluorinated aromatic compounds are often used to fine-tune these energy levels. rsc.org The electron-withdrawing nature of the fluorine atoms in this compound could lower the HOMO and LUMO energy levels, which could be advantageous for creating electron transport layers or host materials in OLEDs.

In the context of OPVs, the compound could potentially be used as a component in the active layer, either as a donor or an acceptor, or as an interfacial layer to improve charge extraction at the electrodes. The thioether groups could also play a role in promoting favorable molecular packing for efficient charge separation and transport.

Chemo-Sensor Design and Development

Chemo-sensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The design of these sensors often relies on a receptor unit that binds to the target analyte and a signaling unit that produces the output.

While there is no specific research on this compound as a chemo-sensor, the presence of thioether groups suggests a potential for this application. Thioether-based and thiourea-based chemosensors have been developed for the detection of various metal ions. nih.govnih.gov The sulfur atoms in the thioether linkage have an affinity for soft metal ions, and binding of a metal ion could lead to a change in the electronic properties of the molecule, which could be transduced into a detectable signal. The fluorophenyl groups could be functionalized with chromophores or fluorophores to create a complete sensor molecule. The development of thiazole-based chemosensors also highlights the versatility of sulfur-containing heterocycles in sensor design. tandfonline.com

Table 2: Potential Chemo-Sensor Applications

| Target Analyte | Potential Sensing Mechanism |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination of the metal ion to the thioether sulfur atoms, leading to a change in fluorescence or absorbance. |

| Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Formation of a complex with the thioether groups, causing a colorimetric or fluorometric response. |

Research on this compound in Materials Science Remains Undocumented

Despite a thorough review of scientific literature, no specific research has been found detailing the applications of the chemical compound this compound in the field of materials science, including its use in the fabrication of selective sensing materials or the investigation of its potential sensing mechanisms.

Extensive searches for scholarly articles and data on the synthesis and application of this compound for sensory purposes have not yielded any relevant findings. Consequently, information regarding the fabrication of materials incorporating this specific ligand and the mechanisms by which they might operate as sensors is not available in the public domain.

While the broader class of thioether and fluorophenyl-containing compounds has been a subject of interest in materials science for applications ranging from coordination chemistry to the development of polymers with specific optical or electronic properties, research appears to have not yet extended to this particular molecule in the context of selective sensing.

It is important to note that the absence of published research does not definitively preclude the potential of this compound in these applications. However, without any documented studies, a detailed, evidence-based article on its role in materials science, as specified, cannot be constructed. Further empirical research would be required to explore and establish any such applications and their underlying scientific principles.

Future Research Directions and Unexplored Potential

Design of Novel Chiral Ligands based on the 1,2-Bis((4-fluorophenyl)thio)ethane Scaffold

The development of new chiral ligands is essential for advancing asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. bohrium.com The this compound scaffold presents a promising, yet untapped, foundation for designing novel chiral ligands.

Future research could focus on introducing chirality into the this compound framework. This could be achieved by modifying the ethane (B1197151) backbone with chiral substituents or by synthesizing derivatives where the sulfur atoms are part of a chiral environment. The resulting chiral dithioether ligands could then be coordinated with various transition metals, such as rhodium, iridium, palladium, and platinum, to create new catalytic systems. bohrium.comrsc.org These novel complexes could be screened for their efficacy in a range of asymmetric transformations, including hydrogenations, allylic substitutions, and Michael additions. bohrium.com The electronic properties imparted by the fluorine atoms on the phenyl rings could significantly influence the catalytic activity and stereoselectivity of these new ligands. The design of ligands with C1 and C2 symmetry and the modulation of their rigidity could be key factors in achieving high levels of stereocontrol. bohrium.com

The potential for these new chiral ligands extends to the development of catalysts for C-N axially chiral scaffold synthesis, an area of growing importance in materials science and medicinal chemistry. nih.gov By combining the principles of ligand design with the unique electronic features of the this compound scaffold, researchers may uncover new catalysts with superior performance. acs.org

Investigation of Redox Properties and Electrochemistry

The presence of both sulfur atoms and fluorinated aromatic rings in this compound suggests that it may possess interesting redox properties. Aromatic thioethers are known to exhibit unique luminescence and electrochemical behaviors, and the introduction of fluorine atoms can further modulate these properties. beilstein-journals.orgnih.gov

A systematic investigation of the electrochemical behavior of this compound using techniques such as cyclic voltammetry could reveal its oxidation and reduction potentials. This would provide insight into the stability of its radical cations and anions. The fluorine substituents are expected to influence the electron density at the sulfur atoms, which in turn would affect the redox potentials. Understanding these properties is crucial for potential applications in areas like organic electronics, where redox-active materials are of great interest.

Furthermore, the metabolism of fluorinated thioethers is an area of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov Studies on analogous compounds have shown that the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone. beilstein-journals.orgnih.gov Investigating the metabolic pathways of this compound could provide valuable information for the design of new drug candidates with tailored pharmacokinetic profiles.

Exploration of Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach to creating novel materials with tailored properties. thieme-connect.com The structural features of this compound make it a compelling candidate for the construction of self-assembled monolayers (SAMs) and more complex supramolecular architectures.

Thioethers are known to form stable SAMs on gold surfaces, offering an alternative to the more commonly used thiols. aip.orgresearchgate.net The self-assembly of this compound on gold nanoparticles or flat surfaces could lead to new functional materials. aip.orgresearchgate.net The fluorinated phenyl groups could introduce specific intermolecular interactions, such as dipole-dipole or halogen bonding, which could influence the packing and properties of the resulting SAMs.

Moreover, the flexible dithioether ligand can coordinate to metal ions, such as silver(I), to form coordination polymers and metal-organic frameworks (MOFs). rsc.org The structure of these architectures is highly dependent on the ligand's spacer length and terminal groups. rsc.org By systematically varying these parameters in derivatives of this compound, a diverse range of 2D and 3D structures with potentially interesting catalytic, sensing, or gas storage properties could be synthesized. The interplay between the coordination bonds and the non-covalent interactions involving the fluorinated rings could lead to the formation of complex and functional supramolecular assemblies. nih.gov

Advanced Computational Methodologies for Prediction of Material Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules and materials, guiding experimental efforts and accelerating the discovery process. usd.eduescholarship.org In the context of this compound, advanced computational methodologies can be employed to explore its potential without the need for extensive and costly laboratory synthesis.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and its derivatives. usd.edu These calculations can provide insights into bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's reactivity and intermolecular interactions. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of these compounds, which is relevant for potential applications in photonics and electronics. usd.edu

Furthermore, computational methods can be used to model the self-assembly of this compound on surfaces and the formation of supramolecular structures. researchgate.net Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems and help to understand the factors that govern their formation and stability. By combining computational predictions with experimental validation, a deeper understanding of the structure-property relationships in materials based on this compound can be achieved. Such computational studies are also valuable in understanding reaction mechanisms, for instance in the organocatalyzed synthesis of fluorinated poly(aryl thioethers). nih.gov

Scale-Up Synthesis and Industrial Relevance for Specialized Applications

While laboratory-scale synthesis provides the foundation for exploring the chemistry of a new compound, the ability to produce it on a larger scale is crucial for its potential industrial applications. researchgate.net The development of efficient and scalable synthetic routes to this compound and its derivatives is therefore a critical area for future research.

Current methods for the synthesis of diaryl thioethers often rely on transition metal-catalyzed cross-coupling reactions. nih.govdatapdf.com While effective, these methods can be expensive and may not be suitable for large-scale production. Exploring alternative, more sustainable synthetic methodologies, such as organocatalyzed or metal-free approaches, could lead to more cost-effective and environmentally friendly production processes. nih.govmdpi.comjst.go.jp The use of readily available starting materials and the development of one-pot procedures would further enhance the industrial viability of this compound. nih.govresearchgate.net

The potential applications of this compound and its derivatives in specialized fields will largely depend on their unique properties. For example, fluorinated poly(aryl thioethers) are known for their excellent physical properties and could be used as high-performance polymers. nih.govdoaj.org The unique combination of fluorine and sulfur in this molecule could also make it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and functional materials. mdpi.comtandfonline.comnih.gov A thorough investigation of its properties, coupled with the development of scalable synthetic methods, will be necessary to unlock its full industrial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.